2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be included .Scientific Research Applications
Antimicrobial Properties
One study discussed the synthesis of novel imidazoles, including derivatives similar to 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, highlighting their potent antimicrobial activities. These compounds were tested against Candida albicans, showing varying degrees of inhibition, which underscores the potential of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Catalytic Activity
Another study focused on cyclopalladated complexes of imidazolines, which, while not directly mentioning this compound, sheds light on the catalytic applications of imidazole derivatives. These complexes demonstrated effectiveness as catalysts for the Suzuki reaction under mild conditions, suggesting the utility of imidazole-based compounds in facilitating organic transformations (Hao, Liu, Zhang, Jiang, Gong, & Song, 2010).
Antitubercular Activity
Research into imidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to the compound , revealed their significant in vitro antitubercular activity against Mycobacterium tuberculosis. This study not only emphasizes the therapeutic potential of imidazole derivatives but also their role in addressing global health challenges such as tuberculosis (Patel, Noolvi, Sethi, Gadad, & Cameotra, 2017).
Anticancer Activity
Imidazole derivatives have also been evaluated for their anticancer properties. A study synthesized 4-nitroimidazole derivatives and tested their antiproliferative inhibition potency against human cancer cell lines. Some compounds exhibited potent anticancer activities, highlighting the potential of imidazole derivatives in cancer therapy (Al-Soud, Alhelal, Saeed, Abu-Qatouseh, Al-Suod, Al-Ahmad, Al-Masoudi, & Al‐Qawasmeh, 2021).
Photocleavage of DNA
The photocleavage of DNA by cobalt(III) complexes containing imidazole derivatives was studied, indicating the potential of these compounds in DNA interaction studies. This research could have implications for understanding the mechanisms of action of imidazole derivatives at the molecular level, particularly in their interactions with genetic material (Zhang, Liu, Xue, Li, Liu, Zhou, Qu, & Ji, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-23(25)17-10-6-7-15(13-17)19-14-21-20(26-18-11-4-5-12-18)22(19)16-8-2-1-3-9-16/h1-3,6-10,13-14,18H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIFQLXCNJZBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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